molecular formula C11H6F3N3O3 B1413556 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one CAS No. 1271477-14-5

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one

Cat. No.: B1413556
CAS No.: 1271477-14-5
M. Wt: 285.18 g/mol
InChI Key: UPGFPYUSUWSLPT-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is a heterocyclic compound characterized by the presence of a pyridazinone core substituted with a nitrophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: Formation of 6-(4-aminophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one.

    Substitution: Formation of derivatives with different substituents replacing the trifluoromethyl group.

    Oxidation: Formation of oxidized derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    6-(4-nitrophenyl)-4-methyl-2H-pyridazin-3-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(4-aminophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Biological Activity

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is a compound of growing interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H7F3N2O3C_{11}H_{7}F_{3}N_{2}O_{3}. Its structure includes a pyridazinone core, which is known for various biological activities. The presence of both trifluoromethyl and nitrophenyl groups enhances its lipophilicity and electron-withdrawing characteristics, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyridazinone derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains. A study reported that derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have been reported with IC50 values of 10.4 μM for AChE and 7.7 μM for BChE . These findings suggest that the compound may be useful in treating conditions such as Alzheimer's disease, where cholinesterase inhibition is beneficial.

Anti-inflammatory Properties

In addition to its antimicrobial and enzyme inhibition activities, there is emerging evidence that pyridazinone derivatives can exhibit anti-inflammatory effects. A study indicated that certain derivatives could modulate inflammatory pathways, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazinones is crucial for optimizing their biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of the compound towards biological targets. Studies have shown that modifications in the aromatic moieties can significantly affect potency and selectivity against specific enzymes or pathogens .

Case Studies

  • Inhibition of Cholinesterases : A comparative study on various pyridazinones highlighted that modifications to the phenyl ring could enhance AChE inhibitory activity, making them potential candidates for Alzheimer's treatment .
  • Antimicrobial Efficacy : Another case study focused on the synthesis of novel pyridazinone derivatives which were tested against multiple bacterial strains, demonstrating promising results with MIC values comparable to established antibiotics .

Data Summary

Activity TypeCompoundIC50/MIC Values
AntimicrobialSimilar Pyridazinones3.12 - 12.5 μg/mL
AChE InhibitionRelated Compounds10.4 μM
BChE InhibitionRelated Compounds7.7 μM

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3/c12-11(13,14)8-5-9(15-16-10(8)18)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGFPYUSUWSLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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